molecular formula C26H24N2O4S2 B2474286 N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105204-82-7

N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2474286
CAS No.: 1105204-82-7
M. Wt: 492.61
InChI Key: CVJDGDGBAOYNRI-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a sulfamoyl group, and various aromatic substituents

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the introduction of the sulfamoyl and carboxamide groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide: shares structural similarities with other thiophene derivatives and sulfonamide compounds.

    Thiophene Derivatives: These compounds often have applications in materials science and medicinal chemistry.

    Sulfonamide Compounds: Known for their antibacterial properties and use in drug development.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic substituents, which may confer unique chemical and biological properties .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-28(21-13-7-4-8-14-21)34(30,31)25-23(20-11-5-3-6-12-20)18-33-24(25)26(29)27-17-19-10-9-15-22(16-19)32-2/h3-16,18H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJDGDGBAOYNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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